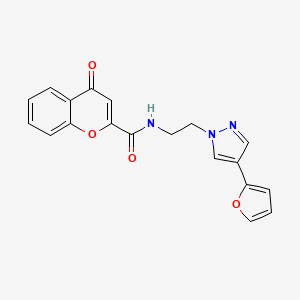

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-15-10-18(26-17-5-2-1-4-14(15)17)19(24)20-7-8-22-12-13(11-21-22)16-6-3-9-25-16/h1-6,9-12H,7-8H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKXZTMBXJHVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and pyrazole intermediates, followed by their coupling with a chromene derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the chromene moiety may produce dihydrochromene derivatives .

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Beta-Lactam and Thiazolidine Analogues

Pharmacopeial Forum (2017) documents beta-lactam antibiotics like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () .

- Structural Contrasts: Ring Systems: Beta-lactams (4-membered rings) vs. chromene (6-membered fused ring). Bioactivity: Beta-lactams target penicillin-binding proteins, while chromene-carboxamides are non-antibiotic scaffolds.

Comparative Data Table

*Molecular weights calculated using IUPAC naming rules; experimental data unavailable in evidence.

Research Implications

- Chromene vs. Pyrrolidine Cores : Chromene’s planar structure may enhance binding to flat kinase active sites compared to pyrrolidine’s flexibility .

- Furan-Pyrazole Synergy : The furan-pyrazole motif in the target compound could improve metabolic stability over sulfamide derivatives, which are prone to hydrolysis .

- Synthetic Challenges : Unlike beta-lactams (rigorous stereochemical control required), the target compound’s synthesis likely involves SNAr or Ullmann couplings for pyrazole functionalization .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 348.4 g/mol. The structure incorporates a furan ring, a pyrazole moiety, and a chromene backbone, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural features showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 9 | 9.80 | E. coli DNA gyrase B |

| Compound 11b | 20 | Staphylococcus aureus |

| Compound 11d | 5.00 | Pseudomonas aeruginosa |

These findings suggest that the compound could be developed as a new class of antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated through human red blood cell (HRBC) membrane stabilization assays. Compounds related to this compound demonstrated HRBC stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential .

The mechanism by which this compound exerts its effects appears to involve several pathways:

- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase B in E. coli, an essential enzyme for bacterial DNA replication. This inhibition is comparable to that of ciprofloxacin, a well-known antibiotic .

- Antioxidant Activity : It has high antioxidant activity, with DPPH scavenging percentages between 84.16% and 90.52%, suggesting that it may protect cells from oxidative stress .

- Cell Cytotoxicity : In vitro cytotoxicity assays indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, with IC50 values suggesting potential for anticancer applications .

Case Studies

A study focusing on the structure–activity relationship (SAR) of similar compounds highlighted the importance of specific functional groups in enhancing biological activity. The presence of the furan and pyrazole rings was found to be critical for antimicrobial and anticancer activities . Another investigation emphasized the role of hydrophobic interactions in improving binding affinity to target enzymes like DNA gyrase B .

Q & A

Q. Optimization factors :

- Temperature : Higher temperatures (>80°C) may degrade furan rings; lower yields occur below 50°C .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require longer reaction times .

Basic: What spectroscopic and analytical methods are used to confirm its structure and purity?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., pyrazole NH at δ 8.2–8.5 ppm, furan protons at δ 6.3–7.4 ppm) and confirms substitution patterns .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.15) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

Contradictions often arise from assay variability or structural analogs. Key steps:

Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

Compare structural analogs :

| Substituent Modification | Bioactivity Change | Reference |

|---|---|---|

| Trifluoromethoxy (vs. methoxy) | ↑ Anticancer potency (IC50: 2.1 μM vs. 8.7 μM) | |

| Chlorobenzyl (vs. methylbenzyl) | ↓ Solubility, ↑ metabolic stability |

Validate mechanisms : Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity (e.g., kinase inhibition) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Focus on modifying three regions:

Pyrazole ring : Introduce electron-withdrawing groups (e.g., –CF3) to enhance target binding .

Chromene core : Substitute at position 4-oxo with methyl or phenyl to alter π-π stacking .

Ethylenediamine linker : Replace with rigid spacers (e.g., piperazine) to improve conformational stability .

Q. Methodology :

- Parallel synthesis : Generate 10–20 analogs via combinatorial chemistry .

- Docking simulations : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) .

Basic: What physicochemical properties influence its druglikeness?

Answer:

Advanced: What strategies improve metabolic stability without compromising activity?

Answer:

Block metabolic hotspots :

- Replace furan with thiophene to reduce CYP450-mediated oxidation .

- Introduce deuterium at benzylic positions to slow metabolism .

Prodrug approach : Mask carboxamide as ester (e.g., pivaloyloxymethyl) for delayed hydrolysis .

In silico optimization : Use MetaSite software to predict and modify vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.